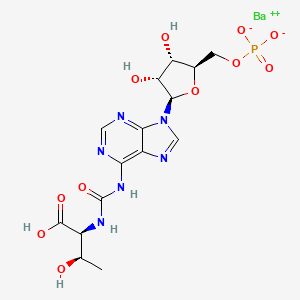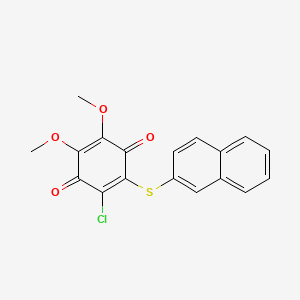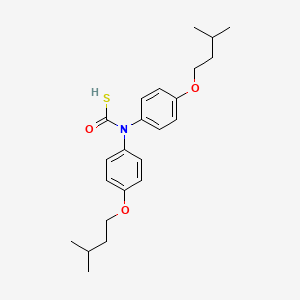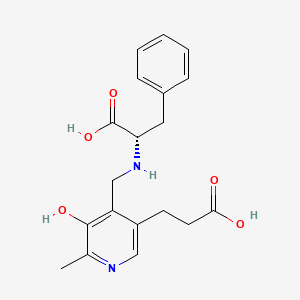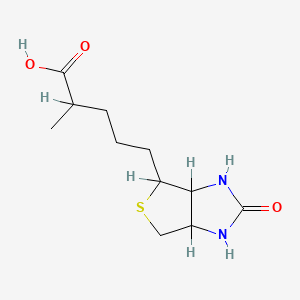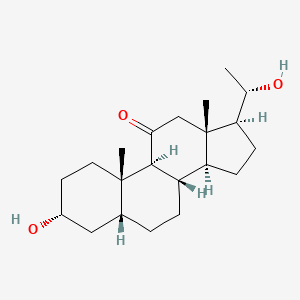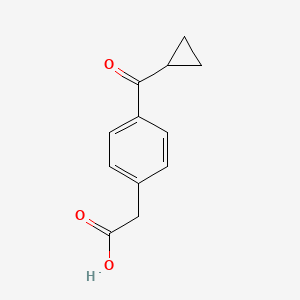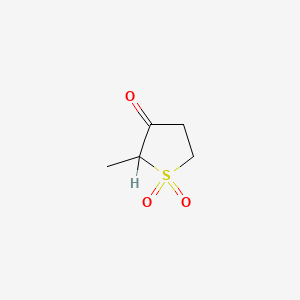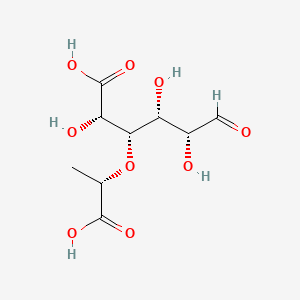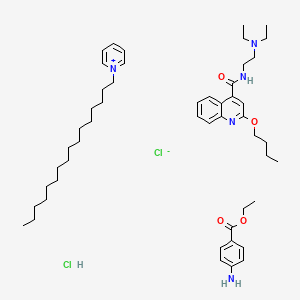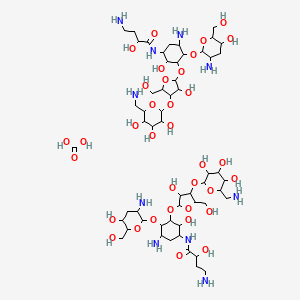
Ansamitocin P-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ansamitocin P-3 is a secondary metabolite produced by the bacterium Actinosynnema pretiosum. It is a potent antitumor agent known for its ability to inhibit the proliferation of various cancer cell lines. This compound is a member of the ansamitocin family, which includes several related compounds with similar structures and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Ansamitocin P-3 is typically produced through fermentation using Actinosynnema pretiosum. The production process involves optimizing the culture medium to enhance the yield of the compound. Key factors include the carbon and nitrogen sources, as well as the presence of specific precursors and supplements . For example, glycerol and glucose have been found to significantly increase the production of this compound when used as mixed carbon sources .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully optimized to maximize yield while minimizing costs. Low-cost substrates such as cane molasses, glycerol, and cold-pressed soybean powder have been identified as effective carbon and nitrogen sources for industrial-scale production . Additionally, genetic engineering techniques have been employed to enhance the production of this compound by overexpressing specific genes involved in its biosynthesis .
化学反应分析
Types of Reactions
Ansamitocin P-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and modification to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed
The major products formed from the chemical reactions of this compound include its derivatives, which are often used as active components in antibody-drug conjugates (ADCs) for cancer treatment .
科学研究应用
Ansamitocin P-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antitumor activity makes it a valuable compound for cancer research and drug development .
Chemistry
In chemistry, this compound is used as a model compound for studying the biosynthesis and modification of polyketide antibiotics. Researchers investigate its chemical properties and reactions to develop new derivatives with enhanced biological activity .
Biology
In biology, this compound is studied for its effects on cellular processes, such as microtubule depolymerization and cell division inhibition. It serves as a tool for understanding the molecular mechanisms underlying these processes .
Medicine
In medicine, this compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. For example, it is the active ingredient in trastuzumab emtansine (T-DM1), a drug used to treat HER2-positive breast cancer .
Industry
In industry, this compound is produced on a large scale for use in pharmaceutical manufacturing. Its production involves advanced fermentation and purification techniques to ensure high yield and purity .
作用机制
Ansamitocin P-3 exerts its effects by binding to tubulin, a protein involved in microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound specifically binds to the vinblastine site on tubulin, disrupting the normal function of microtubules and preventing cell division .
相似化合物的比较
Ansamitocin P-3 is part of the ansamitocin family, which includes several related compounds such as maytansine and its derivatives. These compounds share similar structures and biological activities but differ in their specific chemical modifications and potency .
Similar Compounds
Maytansine: A potent antitumor agent with a similar mechanism of action to this compound.
Maytansinol: A derivative of maytansine with enhanced stability and solubility.
Pretilactam: Another macro-lactam antibiotic with similar biological activities to this compound.
Uniqueness of this compound
This compound is unique due to its high potency and specificity for cancer cells. Its ability to bind to tubulin and disrupt microtubule function makes it an effective antitumor agent. Additionally, its use in ADCs allows for targeted delivery to cancer cells, minimizing side effects and improving therapeutic outcomes .
属性
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 |
Source


|
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
